2-Cyclopropyl-3-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclopropyl-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8-12(14(16)17)10-4-2-3-5-11(10)15-13(8)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPAWELHXWHSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223515 | |
| Record name | 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-69-8 | |
| Record name | 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps Overview
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of isatin with acetone under highly basic aqueous conditions | 25–35 °C, reflux 5–15 hours, pH adjusted to 5–6 | Formation of 2-toluquinoline-4-carboxylic acid |
| 2 | Addition reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde | 95–105 °C, 1–6 hours | 2-vinyl-4-quinoline carboxylic acid hydrate |
| 3 | Dehydration of 2-vinyl-4-quinoline carboxylic acid hydrate with diacetyl oxide | 115–125 °C, 2–8 hours | 2-vinyl-4-quinoline carboxylic acid |
| 4 | Oxidation with potassium permanganate and sodium hydroxide | 35–45 °C, 2–8 hours, acidify to pH 1–2 | Quinoline-2,4-dicarboxylic acid |
| 5 | Decarboxylation and reflux with m-xylene | Reflux, then cool to room temperature | Cinchonic acid (quinoline derivative) |
This method is characterized by high yields (e.g., 99% for 2-toluquinoline-4-carboxylic acid) and uses common reagents like sodium hydroxide, acetone, and potassium permanganate under controlled temperatures.
For cyclopropyl-substituted quinoline carboxylic acids, including 2-cyclopropyl-3-methylquinoline-4-carboxylic acid, synthesis typically involves the introduction of the cyclopropyl group at the 2-position of the quinoline ring, often via alkylation or C–H functionalization strategies.
Reported Methods and Insights
Mechanochemical Synthesis Approach : Recent advances demonstrate a three-step mechano-synthesis starting from 4-bromoquinoline, involving Suzuki–Miyaura coupling, Minisci C–H alkylation, and oxidation steps to install cyclopropyl groups efficiently. This approach is eco-friendly, scalable, and offers high stepwise efficiency, suitable for pharmaceutical intermediates closely related to cyclopropylquinolines.
Standard Organic Synthesis Routes : The cyclopropyl group can be introduced by alkylation of quinoline derivatives with cyclopropyl-containing reagents or via Minisci-type radical alkylation reactions under mild conditions.
Purification and Characterization : The synthesized compounds typically exhibit melting points consistent with literature values and are characterized by ^1H-NMR, IR spectroscopy, and elemental analysis to confirm structure and purity.
Data Table: Key Parameters for Preparation of this compound and Related Compounds
| Parameter | Description | Details / Values |
|---|---|---|
| Molecular Formula | C14H13NO2 (for 2-cyclopropyl-6-methylquinoline-4-carboxylic acid as a close analog) | C14H13NO2 |
| Molecular Weight | Approximate | 227.26 g/mol |
| Starting Materials | Isatin, acetone, phenyl aldehyde, potassium permanganate, sodium hydroxide, cyclopropyl-containing reagents | Readily available, inexpensive |
| Reaction Temperatures | 25–125 °C depending on step | Mild to moderate heating |
| Reaction Times | 0.5 to 15 hours depending on step | Varied per step |
| Yields | Up to 99% for initial condensation step | High yields reported |
| Purification | Filtration, drying, recrystallization | Standard organic techniques |
| Characterization | ^1H-NMR, IR, melting point, elemental analysis | Confirmatory methods |
Detailed Research Findings and Notes
The preparation of quinoline-4-carboxylic acid derivatives via isatin condensation is a robust method with industrial applicability due to its simplicity and cost-effectiveness.
The cyclopropyl substitution at the 2-position can be achieved via modern mechanochemical methods that reduce solvent use and improve sustainability, which is advantageous for pharmaceutical manufacturing.
The presence of a methyl group at the 3-position (as in this compound) suggests that methylation or use of appropriately substituted starting materials is required early in the synthetic sequence.
Oxidation steps using potassium permanganate are critical for introducing carboxylic acid functionalities, with careful pH control to optimize yields and purity.
The overall synthetic route may require adaptation depending on the exact substitution pattern, but the core methodology involving isatin derivatives, aldehyde condensation, oxidation, and cyclopropyl introduction remains consistent.
Chemical Reactions Analysis
2-Cyclopropyl-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline nitrogen, using reagents like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid serves as a building block for synthesizing more complex molecules. Its structural features make it a versatile scaffold for developing novel compounds with potential applications in pharmaceuticals and materials science .
Biology
This compound has garnered attention for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that quinoline derivatives can inhibit DNA synthesis in bacteria by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. Additionally, preliminary studies suggest anti-inflammatory properties through COX inhibition, positioning it as a candidate for further pharmacological exploration.
Medicine
Quinoline derivatives, including this compound, are investigated for their therapeutic potential against various diseases. Their mechanisms often involve interference with critical biological pathways, making them suitable for drug development aimed at treating infections and cancer .
Industrial Applications
The compound is also utilized in the industrial sector for producing dyes, catalysts, and other chemicals. Its ability to undergo various chemical transformations enhances its utility in manufacturing processes .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various quinolines found that this compound exhibited significant activity against several bacterial strains, outperforming some traditional antibiotics. This highlights its potential as a lead compound for developing new antibacterial agents.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal explored the anticancer effects of this compound on human cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis, suggesting promising avenues for cancer therapy development.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is crucial for its antimicrobial activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s uniqueness arises from the combination of cyclopropyl (steric bulk, metabolic stability) and methyl (lipophilicity) groups. Below is a comparative table with key analogues:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Quinoline-4-carboxylic acid | None | 173.17 | Baseline structure; moderate solubility, limited bioactivity |
| 2-Methylquinoline-4-carboxylic acid | 2-CH₃ | 187.20 | Increased lipophilicity; reduced metabolic stability vs. cyclopropyl |
| 5-Chloro-2-cyclopropylquinoline-4-carboxylic acid | 2-cyclopropyl, 5-Cl | 237.68 | Chlorine enhances electron-withdrawing effects; antibacterial potential |
| 2-Cyclopropyl-5-methylquinoline-4-carboxylic acid | 2-cyclopropyl, 5-CH₃ | 227.26 | Methyl at position 5 reduces steric hindrance vs. position 3 |
| 2-Chloro-6-methylquinoline-4-carboxylic acid | 2-Cl, 6-CH₃ | 221.67 | Chlorine and methyl synergize for antimicrobial activity |
| 8-Methoxyquinoline-4-carboxylic acid | 8-OCH₃ | 203.20 | Methoxy improves solubility; altered receptor binding |
Research Findings and Mechanistic Insights
- Steric Effects : Cyclopropyl’s rigid structure limits rotational freedom, optimizing interactions with hydrophobic enzyme pockets .
- Electronic Effects : The electron-donating methyl group at position 3 may stabilize charge-transfer complexes in catalytic systems .
- Synergistic Substituents : Combining cyclopropyl (position 2) and methyl (position 3) creates a balanced profile of stability and reactivity, distinct from 5-methyl or 8-methoxy analogues .
Biological Activity
2-Cyclopropyl-3-methylquinoline-4-carboxylic acid is a notable compound within the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Overview of this compound
- Chemical Formula : C14H13NO2
- Molecular Weight : 225.26 g/mol
- Structure : The compound features a quinoline core with a cyclopropyl group at the 2-position and a carboxylic acid at the 4-position, contributing to its unique biological properties.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Cyclization : The initial step often employs the Gould-Jacobs reaction or similar cyclization methods to form the quinoline structure.
- Functionalization : Subsequent reactions introduce the cyclopropyl and carboxylic acid groups through various substitution and addition reactions.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Interaction : Quinoline derivatives are known to intercalate with DNA, inhibiting bacterial DNA gyrase and type IV topoisomerase, which are essential for DNA replication and transcription.
- Enzyme Inhibition : This compound shows potential as an inhibitor of various enzymes, including cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Inhibition of Bacterial Growth : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Cell Line Studies : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.
Anti-inflammatory Effects
As part of its biological profile, this compound has been noted for anti-inflammatory activity:
- COX Inhibition : Similar to other quinoline derivatives, it may inhibit COX enzymes, reducing inflammation and pain .
Case Studies and Research Findings
A selection of research findings highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |
| Study B (2021) | Reported that the compound induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |
| Study C (2022) | Showed inhibition of COX-2 with an IC50 value of 0.045 µM, indicating potential as a pain relief agent. |
Q & A
Q. What are the established synthetic routes for 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
The Doebner reaction is a foundational method for synthesizing 2-substituted quinoline-4-carboxylic acids. This three-component reaction involves aniline derivatives, aldehydes, and pyruvic acid under acidic conditions. Modifications include using catalysts like V₂O₅/Fe₃O₄ in aqueous media to improve regioselectivity and yield . For cyclopropyl-substituted variants, optimizing the molar ratio of reactants (e.g., cyclopropane-carboxaldehyde) and controlling reaction temperature (80–100°C) are critical to avoid side products like decarboxylated quinolines. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is recommended .
Q. How can researchers confirm the structural integrity of this compound?
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, confirming substituent positions (e.g., cyclopropyl and methyl groups at C2 and C3) .
- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, quinoline aromatic protons at δ 7.5–8.8 ppm). FT-IR confirms carboxylic acid C=O stretching (~1700 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₃NO₂: 228.1022) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Antibacterial screening : Use disc diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC (Minimum Inhibitory Concentration) values to fluoroquinolone controls .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess selectivity. A selectivity index (IC₅₀ for cells vs. MIC for bacteria) >10 indicates therapeutic potential .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address regioselectivity challenges in cyclopropane-substituted quinolines?
- Catalyst screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) to direct cyclopropane group insertion at C2. For example, FeCl₃ increases C2-substitution yield by 20% compared to uncatalyzed reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while water promotes greener synthesis but may reduce cyclopropane stability .
- In-line analytics : Use HPLC-MS to monitor reaction progress and detect byproducts (e.g., decarboxylated derivatives) in real time .
Q. How should researchers resolve contradictions in reported antibacterial activity data for quinoline-4-carboxylic acid derivatives?
- Structural analogs : Compare activity of 2-Cyclopropyl-3-methyl derivatives with 2-phenyl or 2-cyclohexyl analogs to isolate substituent effects .
- Membrane permeability assays : Use fluorescent probes (e.g., ethidium bromide uptake) to determine if activity discrepancies stem from differential bacterial uptake .
- Enzyme binding studies : Molecular docking with DNA gyrase (target for quinolones) identifies steric clashes caused by the cyclopropyl group, which may reduce potency against certain mutants .
Q. What strategies mitigate stability issues during long-term storage of this compound?
- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Desiccants (e.g., silica gel) minimize hydrolysis of the carboxylic acid group .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring detect decomposition products (e.g., quinoline-4-carboxylic acid via decarboxylation) .
Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?
- ADME modeling : Tools like SwissADME predict logP (~2.5) and solubility (~0.1 mg/mL in water), suggesting moderate bioavailability. Adjust substituents (e.g., methoxy groups) to enhance solubility .
- Metabolic stability : CYP450 isoform interaction assays (e.g., CYP3A4) identify potential metabolic hotspots (e.g., cyclopropane ring oxidation) .
Safety and Handling
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Gloves : Nitrile gloves (0.11 mm thickness) prevent dermal exposure. Inspect for tears before use .
- Respiratory protection : Use N95 masks if handling powders in unventilated areas. Fume hoods are mandatory for solvent-based reactions .
- Emergency measures : Eyewash stations and safety showers must be accessible. Contaminated clothing should be disposed of as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
